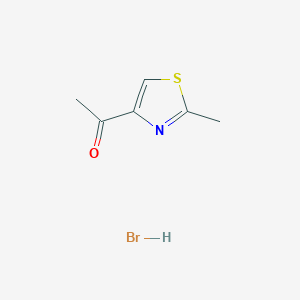

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide

Descripción

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide is a hydrobromide salt of the heterocyclic compound 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one. The base compound (CAS 23002-78-0) has a molecular formula of C₆H₇NOS and a molecular weight of 141.19 g/mol . The hydrobromide form (CAS 1443981-21-2) is a crystalline solid commonly used in pharmaceutical and chemical research due to its improved solubility and stability compared to the free base .

Propiedades

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.BrH/c1-4(8)6-3-9-5(2)7-6;/h3H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVAETZBBXNXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide typically involves the reaction of 2-methylthiazole with ethanone in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

Análisis De Reacciones Químicas

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide with analogous thiazole derivatives:

Crystallographic and Conformational Differences

- Main Compound: Crystallizes in monoclinic systems with intermolecular hydrogen bonds (e.g., C–H⋯O/N) stabilizing the structure. The methyl group induces steric hindrance, affecting packing efficiency .

- 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one : The phenyl group introduces torsional angles (~50°) relative to the thiazole plane, enabling π-stacking interactions absent in the methyl analogue .

- Brominated Derivatives: Bromine substituents increase molecular polarity and halogen bonding (e.g., Br⋯Br interactions at ~3.6 Å), as seen in 2-bromo-1-(triazolyl)ethanone structures .

Actividad Biológica

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide, with the CAS number 317377-32-5, is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide is C6H8BrNOS. The thiazole moiety contributes to its biological profile, making it a subject of interest for various therapeutic applications.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities. The following sections detail the specific activities associated with 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In a comparative study, various thiazole compounds were tested against multiple bacterial strains and fungi. The results indicated that compounds with thiazole rings displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference Compound | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 23.3 | Ampicillin | Moderate |

| Escherichia coli | 20.5 | Gentamicin | Moderate |

| Aspergillus niger | 21.0 | Amphotericin B | High |

The presence of additional heterocycles in the structure was noted to enhance antimicrobial efficacy, suggesting that modifications to the thiazole ring can lead to improved activity against specific pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. A study focusing on the cytotoxic effects of various thiazole compounds against MCF-7 breast cancer cells revealed promising results. The synthesized compounds demonstrated significant cytotoxicity, with some derivatives showing IC50 values comparable to standard chemotherapeutics.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide | 15.6 | High |

| Standard Chemotherapeutic | 10.0 | Reference |

Molecular docking studies indicated that these compounds interact effectively with cancer-related proteins, further supporting their potential as anticancer agents .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

- Study on Antimicrobial Activity : A series of thiazole derivatives were tested against various bacterial strains and fungi. The results showed enhanced activity with structural modifications, particularly at the 5-position of the thiazole ring .

- Cytotoxicity Evaluation : In vitro studies on MCF-7 cells demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.